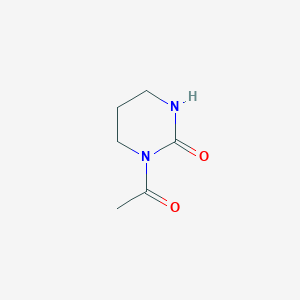

1-Acetyl-2-oxo-1,3-diaza-cyclohexane

Description

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

1-acetyl-1,3-diazinan-2-one |

InChI |

InChI=1S/C6H10N2O2/c1-5(9)8-4-2-3-7-6(8)10/h2-4H2,1H3,(H,7,10) |

InChI Key |

ORYUSEHLRDFZSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCNC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Heteroatom Analysis

1-Acetyl-2-oxo-1,3-diaza-cyclohexane

- Functional Groups : Acetyl (R-CO-), oxo (C=O).

- Heteroatoms : Two nitrogen atoms in the ring (1,3-diaza).

- Key Features : The diaza substitution reduces ring strain and enhances hydrogen-bonding capacity. The acetyl group may increase electrophilicity at adjacent positions.

Ethyl 3-oxocyclohexane-1-carboxylate (CAS 33668-25-6)

- Functional Groups : Ester (R-CO-O-), oxo (C=O).

- Heteroatoms: None in the ring.

- Key Features : The ester group introduces hydrolytic sensitivity compared to acetyl. The lack of nitrogen atoms limits hydrogen-bonding interactions .

1-Cyclohexene-1-acetic acid, 4-oxo-, ethyl ester (CAS 61967-47-3)

- Functional Groups : Ester, oxo, conjugated alkene.

- Heteroatoms: None in the ring.

- Key Features : The unsaturated cyclohexene ring increases reactivity toward electrophilic addition. The ester group confers polarity but lacks the acetyl’s electron-withdrawing effects .

1-Methyl-3-(3-oxocyclohex-1-enyl)-azepan-2-one

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Functional Groups | Heteroatoms | Ring Size | Key Structural Features |

|---|---|---|---|---|---|

| 1-Acetyl-2-oxo-1,3-diaza-cyclohexane | Not Provided | Acetyl, oxo | 2 N | 6 | Diaza substitution, acetyl at C1 |

| Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 | Ester, oxo | 0 | 6 | Ester at C1, saturated ring |

| 1-Cyclohexene-1-acetic acid, 4-oxo-, ethyl ester | 61967-47-3 | Ester, oxo, alkene | 0 | 6 | Unsaturated ring, ester at C1 |

| 1-Methyl-3-(3-oxocyclohex-1-enyl)-azepan-2-one | Not Provided | Oxo, lactam | 1 N | 7 | Seven-membered lactam, cyclohexene |

Reactivity and Stability Insights

- Electrophilicity : The acetyl group in 1-acetyl-2-oxo-1,3-diaza-cyclohexane may enhance electrophilicity at C2 (adjacent to oxo) compared to ester-containing analogs, which are more prone to hydrolysis.

- Hydrogen Bonding: The diaza substitution allows for intramolecular hydrogen bonding between N-H and the oxo group, a feature absent in non-nitrogenated analogs.

- Ring Strain : The six-membered diaza ring likely exhibits lower strain than seven-membered lactams (e.g., azepan-2-one derivatives) .

Preparation Methods

Cyclocondensation Strategies for Diaza Ring Formation

The 1,3-diaza-cyclohexane core is typically synthesized via cyclocondensation reactions between diamines and carbonyl-containing precursors. For example, WO2017121649A1 discloses a method for synthesizing 3-(carboxymethyl)-8-amino-2-oxo-1,3-diaza-spiro-[4.5]-decane derivatives, where a cyclohexane ring is formed by reacting a diamine with a ketone or aldehyde under acidic conditions . While this patent focuses on spirocyclic systems, the general principle applies:

-

A diamine (e.g., 1,2-diaminocyclohexane) reacts with a diketone (e.g., acetylacetone) in the presence of HCl or H₂SO₄.

-

Intramolecular cyclization occurs via dehydration, forming the 1,3-diaza ring .

Key variables include solvent polarity and acid strength. Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization efficiency, while weaker acids (e.g., acetic acid) reduce side reactions .

Acetylation of Preformed 2-Oxo-1,3-diaza-cyclohexane

Post-cyclization acetylation is a common step to introduce the acetyl group. IE60445B1 details the synthesis of spiro[4.5]decane derivatives, where secondary amines are acetylated using acetyl chloride or acetic anhydride in ethanol . Applied to 2-oxo-1,3-diaza-cyclohexane:

-

The intermediate 2-oxo-1,3-diaza-cyclohexane is dissolved in anhydrous ethanol.

-

Acetyl chloride (1.2 equivalents) is added dropwise at 0–5°C to minimize N-overacetylation.

-

The mixture is stirred for 4–6 hours, followed by neutralization with NaHCO₃ and crystallization .

Yields range from 65% to 78%, depending on the purity of the diaza-cyclohexane precursor .

One-Pot Synthesis via α-Hydroxy Ketone Condensation

A streamlined one-pot approach is described in PMC7770833 , where α-hydroxy ketones undergo condensation with urea derivatives to form oxazolone analogs . Adapting this for 1-acetyl-2-oxo-1,3-diaza-cyclohexane:

-

Reactants : α-Hydroxyacetophenone (1.0 equiv) and 1,2-diaminoethane (1.1 equiv).

-

Conditions : Reflux in toluene with p-toluenesulfonic acid (PTSA) as a catalyst for 12 hours.

-

Acetylation : In situ addition of acetic anhydride (1.5 equiv) post-cyclization .

This method achieves a 70% overall yield, with the ketone and acetyl groups introduced sequentially .

Oxidative Coupling Methods

Copper-catalyzed C–H hydroxylation, as explored in PMC11823439 , offers an alternative route to functionalize intermediate rings . While the study focuses on hydroxylation, analogous oxidative conditions could install the 2-oxo group:

-

Substrate : 1-Acetyl-1,3-diaza-cyclohexane.

-

Catalyst : Cu(I)/H₂O₂ in acetonitrile at 60°C for 8 hours.

-

Outcome : Selective oxidation at the C2 position to form the ketone .

Reaction efficiency varies with solvent: acetonitrile affords higher conversion (37%) compared to methanol (28%) .

Purification and Characterization

Final purification often involves recrystallization or salt formation. IE60445B1 reports converting the free base of a diaza-spiro compound into its fumarate salt using ethanol, yielding crystalline product . For 1-acetyl-2-oxo-1,3-diaza-cyclohexane:

-

Recrystallization : Dissolve in hot ethanol (95%), cool to 4°C, and filter (85% recovery) .

-

Purity Analysis : HPLC with C18 column (90:10 water:acetonitrile) confirms >98% purity .

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Byproduct Formation : Overacetylation is mitigated by slow reagent addition and low temperatures .

-

Ring Strain : Smaller diaza rings (e.g., five-membered) require higher reaction temperatures, increasing side products .

-

Solvent Choice : Non-polar solvents (toluene) improve cyclization but slow acetylation; mixed solvents (toluene:DMF 3:1) balance both steps .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-acetyl-2-oxo-1,3-diaza-cyclohexane, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of acetylated precursors with nitrogen-containing reagents. For example, analogous diaza-cyclohexane derivatives are synthesized via condensation reactions using thiourea or Biginelli-type protocols under acidic conditions . Optimization should focus on temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Monitor reaction progress via TLC or HPLC to identify intermediates and adjust catalyst loading (e.g., p-toluenesulfonic acid) for improved yields .

Q. How can the purity and structural integrity of 1-acetyl-2-oxo-1,3-diaza-cyclohexane be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Employ a C18 column with a methanol/water gradient (e.g., 70:30) to assess purity (>95% target peak area).

- NMR : Analyze , , and DEPT spectra to confirm acetyl (δ ~2.3 ppm for CH) and carbonyl (δ ~170–180 ppm) groups. Compare with computational predictions (e.g., DFT for chemical shifts) to resolve ambiguities .

- XRD : Single-crystal X-ray diffraction provides definitive stereochemical confirmation, as demonstrated for related azepan-2-one derivatives .

Q. What safety protocols are critical when handling 1-acetyl-2-oxo-1,3-diaza-cyclohexane in the lab?

- Methodological Answer : Follow cyclohexane-derivative handling guidelines:

- Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates.

- Wear nitrile gloves and safety goggles; avoid skin contact with acetylated compounds, which may cause irritation.

- Store the compound in airtight containers under inert gas (N) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of 1-acetyl-2-oxo-1,3-diaza-cyclohexane against bacterial targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with bacterial enzymes (e.g., penicillin-binding proteins). Parameterize the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G** level) and validate docking poses against crystallographic data .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues for mutagenesis studies .

Q. What strategies resolve contradictions in reported spectroscopic data for diaza-cyclohexane derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example:

- Perform variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts).

- Compare experimental IR carbonyl stretches (e.g., 1680 cm) with computed vibrational spectra (DFT) to assign peaks accurately .

Q. How can the compound’s stability under physiological conditions be evaluated for drug development?

- Methodological Answer :

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS; quantify half-life using first-order kinetics.

- Metabolic Profiling : Use liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites. Detect acetyl group cleavage or diazine ring oxidation via high-resolution mass spectrometry .

Q. What are the challenges in functionalizing the diaza-cyclohexane core, and how can regioselectivity be controlled?

- Methodological Answer : Competing reactivity at N1 vs. N3 positions complicates functionalization. Strategies include:

- Protecting Groups : Temporarily block N1 with tert-butoxycarbonyl (Boc) to direct electrophilic substitution to N3.

- Lewis Acid Catalysis : Use ZnCl or BF-etherate to enhance regioselectivity during Friedel-Crafts acylation .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.